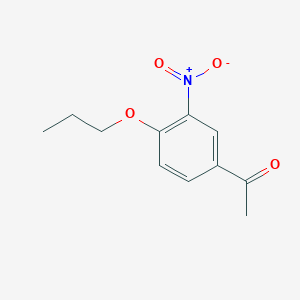

Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Description

BenchChem offers high-quality Ethanone, 1-(3-nitro-4-propoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3-nitro-4-propoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitro-4-propoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEMPZVBRCDQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486774 | |

| Record name | Ethanone, 1-(3-nitro-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54375-49-4 | |

| Record name | Ethanone, 1-(3-nitro-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Difference between 3-nitro-4-propoxyacetophenone and 3-nitro-4-methoxyacetophenone

The following technical guide provides an in-depth comparative analysis of 3-nitro-4-propoxyacetophenone and 3-nitro-4-methoxyacetophenone .

Executive Summary

In the optimization of small molecule therapeutics, the modulation of alkoxy side chains on aromatic scaffolds is a critical strategy for tuning physicochemical properties without altering the core pharmacophore. This guide contrasts 3-nitro-4-methoxyacetophenone (the standard "Methyl" analog) with 3-nitro-4-propoxyacetophenone (the lipophilic "Propyl" analog).

While the methoxy analog (CAS 6277-38-9) is a ubiquitous commercial building block, the propoxy analog represents a strategic variant often synthesized de novo to modulate LogP (lipophilicity) , membrane permeability , and metabolic stability in Structure-Activity Relationship (SAR) studies. Both compounds serve as precursors to 3-amino-4-alkoxyacetophenones, which are essential intermediates for indole, quinoline, and benzimidazole scaffolds found in anti-allergic (e.g., leukotriene antagonists) and anti-inflammatory agents.

Physicochemical Profile & Structural Divergence[1]

The primary distinction between these two analogs lies in the alkyl chain length, which fundamentally alters their solvation energy and crystal packing.

| Feature | 3-Nitro-4-Methoxyacetophenone | 3-Nitro-4-Propoxyacetophenone |

| Role | Standard Reagent | Lipophilic Probe / SAR Analog |

| Molecular Formula | C₉H₉NO₄ | C₁₁H₁₃NO₄ |

| Molecular Weight | 195.17 g/mol | 237.25 g/mol |

| Lipophilicity (cLogP) | ~1.3 - 1.5 | ~2.3 - 2.6 (+1.0 log unit) |

| Melting Point | 97–100 °C [1] | ~65–75 °C (Predicted*) |

| Solubility (Water) | Low | Negligible |

| Solubility (Organic) | Soluble in DCM, EtOAc, Acetone | Highly soluble in DCM, Toluene |

| Steric Bulk (Taft Es) | -1.24 (Methoxy) | -1.60 (Propoxy) |

*Note: The propoxy analog typically exhibits a lower melting point than the methoxy analog due to the flexible propyl chain disrupting the crystal lattice packing efficiency.

Synthetic Pathways: Divergent Alkylation Strategies

While the methoxy analog can be obtained via direct nitration of 4-methoxyacetophenone, this route is often unsuitable for the propoxy analog due to the risk of oxidative dealkylation of the longer chain under harsh nitrating conditions.

The Industry-Standard Approach: The most robust, self-validating protocol for both compounds utilizes a Williamson Ether Synthesis starting from a common precursor: 4-hydroxy-3-nitroacetophenone . This convergent approach ensures regiochemical purity (nitro group ortho to the phenol).

Synthesis Workflow Visualization

Figure 1: Divergent synthesis of alkoxy-nitroacetophenones via nucleophilic substitution.

Detailed Experimental Protocols

Precursor Preparation: 4-Hydroxy-3-nitroacetophenone [1]

-

Reagents: 4-Hydroxyacetophenone (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).

-

Protocol: Dissolve 4-hydroxyacetophenone in acetic acid. Cool to 0-5°C. Add HNO₃ dropwise. The nitro group adds ortho to the hydroxyl group due to the directing effect of the phenoxide/phenol and steric blocking of the acetyl group. Pour into ice water; filter the yellow precipitate.

-

Validation: NMR should show a doublet (J~9Hz) at ~7.2 ppm (H-5), a doublet of doublets at ~8.1 ppm (H-6), and a doublet at ~8.4 ppm (H-2).

Path A: Synthesis of 3-Nitro-4-Methoxyacetophenone

-

Reaction: Suspend 4-hydroxy-3-nitroacetophenone (10 mmol) and K₂CO₃ (15 mmol) in Acetone (30 mL). Add Methyl Iodide (12 mmol) or Dimethyl Sulfate (11 mmol).

-

Conditions: Reflux for 2 hours or stir at RT overnight.

-

Workup: The inorganic salts can be filtered off. The filtrate is concentrated.[2] Alternatively, pour the reaction mixture into ice water (100 mL). The product is highly crystalline and will precipitate as a pale yellow solid.

-

Purification: Recrystallization from Ethanol/Water.

-

Key Observation: High yield (>90%) and easy purification due to high crystallinity [2].

Path B: Synthesis of 3-Nitro-4-Propoxyacetophenone

-

Reaction: Dissolve 4-hydroxy-3-nitroacetophenone (10 mmol) and K₂CO₃ (20 mmol) in DMF (20 mL). Note: Acetone is often insufficient for the slower kinetics of propyl bromide.

-

Reagent Addition: Add 1-Bromopropane (15 mmol). Note: Excess alkyl halide is required due to volatility and lower electrophilicity compared to MeI.

-

Conditions: Heat to 60-70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The propyl analog runs higher (Rf ~0.6) than the starting material (Rf ~0.2).

-

Workup (Critical Difference): Pouring into water may result in an oil or a gummy solid due to the lower melting point.

-

Protocol: Extract the aqueous quench with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.

-

-

Purification: If the product does not crystallize upon standing, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Impact on Downstream Chemistry (SAR Implications)

When these intermediates are carried forward (typically reduction to the aniline for coupling), the "Propoxy" chain introduces specific challenges and advantages.

Reduction to 3-Amino-4-Alkoxyacetophenone

-

Method: Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl).

-

Difference: The propoxy analog is more soluble in alcoholic solvents (MeOH/EtOH), facilitating high-concentration hydrogenation. However, during workup, the amino-propoxy analog is significantly more lipophilic. It may not dissolve in dilute aqueous acid as readily as the methoxy analog, requiring non-aqueous workup (filtration of catalyst and concentration).

Biological & Pharmacokinetic (PK) Tuning

Researchers substitute the Methoxy group with Propoxy to test the "Magic Methyl" vs. "Grease" effect :

-

Metabolic Stability: The methoxy group is a substrate for O-demethylation. The propyl group is susceptible to omega-oxidation or O-dealkylation, but the rates differ. A propyl chain can sometimes block a metabolic soft spot or, conversely, introduce a new one.

-

Receptor Binding: The propyl chain extends ~3.5 Å further than the methyl. This is used to probe the depth of hydrophobic pockets in receptors (e.g., Leukotriene receptors, GPCRs). If the binding pocket is tight, the propoxy analog will lose potency (steric clash). If the pocket is large and hydrophobic, potency often increases by 5–10 fold due to the hydrophobic effect (displacement of water).

References

-

Sigma-Aldrich. (2024). Product Specification: 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9).[3]

-

NIST Chemistry WebBook. (2024). IR and Mass Spectra of 4-Methoxy-3-nitroacetophenone.

-

ResearchGate. (2017). Selective synthesis of 4-hydroxyacetophenone and downstream nitration protocols.

-

European Journal of Biomedical and Pharmaceutical Sciences. (2024). Regio-selective functionalization of hydroxy acetophenones.

Sources

Literature review on nitro-alkoxy-acetophenone derivatives

An In-Depth Technical Guide to Nitro-Alkoxy-Acetophenone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the acetophenone core represents a "privileged scaffold"—a molecular framework that is a recurring motif in biologically active compounds.[1] Its synthetic tractability and the ease with which its aromatic ring and ketone moiety can be functionalized make it an ideal starting point for developing novel therapeutic agents. This guide delves into a specific, yet remarkably potent, class of these compounds: nitro-alkoxy-acetophenone derivatives .

The strategic incorporation of a nitro (–NO₂) group and an alkoxy (–O–R) group onto the acetophenone skeleton creates a unique electronic and steric environment. The nitro group, a powerful electron-withdrawing moiety, often enhances interactions with biological targets and can be a key pharmacophore in antimicrobial and anticancer agents.[2][3] Concurrently, the alkoxy group can modulate lipophilicity, improve metabolic stability, and provide additional hydrogen bonding opportunities, fine-tuning the compound's pharmacokinetic and pharmacodynamic profile.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class. We will move from foundational synthesis strategies to in-depth discussions of structure-activity relationships (SAR) and conclude with practical, field-tested experimental protocols. Our focus is not merely on what is done, but why it is done, grounding every step in established chemical and biological principles.

Core Synthesis Strategies: Building the Molecular Framework

The synthesis of nitro-alkoxy-acetophenone derivatives can be approached through several reliable pathways. The choice of strategy is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials. The two primary approaches involve either the nitration of a pre-existing alkoxy-acetophenone or the construction of the acetophenone from a nitro-alkoxy-benzene precursor.

Pathway A: Electrophilic Nitration of Alkoxy-Acetophenones

This is often the most direct route. The acetyl group (–COCH₃) is a meta-directing deactivator, while the alkoxy group is an ortho-, para-directing activator. The final position of the incoming nitro group is determined by the interplay of these electronic effects.

A common procedure involves the careful addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of the starting alkoxy-acetophenone at low temperatures (typically 0-5 °C) to control the exothermic reaction and prevent over-nitration.[4] The strong acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Caption: General workflow for electrophilic nitration of alkoxy-acetophenones.

Pathway B: Friedel-Crafts Acylation

An alternative strategy begins with a nitro-alkoxy-benzene derivative. This compound can undergo Friedel-Crafts acylation using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

This method is particularly useful when the desired substitution pattern is not easily accessible through direct nitration. However, the strongly deactivating nature of the nitro group can make Friedel-Crafts reactions sluggish, often requiring harsher conditions.[5] The regioselectivity is governed by the existing alkoxy and nitro substituents.

Structure-Activity Relationships (SAR) and Biological Significance

The biological activity of nitro-alkoxy-acetophenone derivatives is profoundly influenced by the number and position of the nitro and alkoxy groups on the phenyl ring.

The Role of the Nitro Group

The electron-withdrawing nature of the nitro group is critical. It can increase the electrophilicity of the aromatic ring or the carbonyl carbon, facilitating interactions with nucleophilic residues in biological targets like enzymes and proteins.[2] This feature is often exploited in the design of:

-

Antimicrobial Agents: The nitro group can be bioreduced within microbial cells to form cytotoxic radical species, leading to cell death.[3] Studies on related nitroaromatic compounds have shown that the presence of a nitro group is often essential for antibacterial activity.[6][7]

-

Anticancer Agents: In the hypoxic (low oxygen) environment of solid tumors, the nitro group can be selectively reduced to generate potent cytotoxic metabolites, making these compounds promising hypoxia-activated prodrugs.[8]

-

Anti-inflammatory Agents: Chalcones (which can be synthesized from acetophenones) containing a nitro group have demonstrated significant anti-inflammatory effects. The position of the nitro group plays a crucial role, with ortho-substituted derivatives sometimes showing the highest activity.[9]

The Influence of the Alkoxy Group

The alkoxy substituent provides a complementary and crucial role in modulating the molecule's properties:

-

Pharmacokinetics: The size and nature of the alkyl chain in the alkoxy group (e.g., methoxy, ethoxy, propoxy) directly impact the compound's lipophilicity (logP). This is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Binding: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, forming key interactions within the binding pocket of a target protein.

-

Selectivity: By varying the alkoxy chain, it is possible to fine-tune the selectivity of the compound for a specific biological target over others. For instance, in a study on 3-alkoxy-4-methanesulfonamido acetophenone derivatives, different alkoxy groups led to varied anti-inflammatory activity.[10]

Caption: Logical relationship between functional groups and biological activity.

Quantitative Data Summary

The following table summarizes representative biological activity data for acetophenone derivatives bearing nitro and/or other electron-withdrawing groups, illustrating the potency of this class.

| Compound Class | Target/Assay | Activity Metric | Result | Reference |

| Halogen/Nitro-substituted Acetophenones | Root-knot nematode (M. incognita) | EC₅₀ (24h) | 2.5 - 54.8 mg/L | [1] |

| Nitro-substituted Pyrrole Derivatives | S. aureus | MIC | 20 µM | [3] |

| Nitro-substituted Chalcones | Anti-inflammatory (TPA model) | % Inhibition | 80.77 ± 2.82% | [9] |

| 3-Alkoxy-4-methanesulfonamido Acetophenones | Anti-inflammatory (Carrageenan model) | Activity | Comparable to Rofecoxib | [10] |

Experimental Protocol: Synthesis of 3-Nitro-4-methoxyacetophenone

This protocol provides a self-validating system for the synthesis of a representative nitro-alkoxy-acetophenone derivative. Each step includes causality and expected observations.

Objective: To synthesize 3-nitro-4-methoxyacetophenone via electrophilic nitration of 4-methoxyacetophenone.

Materials:

-

4-methoxyacetophenone (1 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Melting point apparatus

-

TLC plates and chamber

Step-by-Step Methodology

-

Reaction Setup and Cooling (Critical Step):

-

Action: Add 4-methoxyacetophenone (1 mmol) to a round-bottom flask. In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.

-

Causality: The acetyl group directs meta, while the methoxy group directs ortho and para. The para position is sterically hindered by the methoxy group, and the acetyl group's deactivating effect favors nitration at the position ortho to the methoxy group (meta to the acetyl group). Pre-cooling the flask and reagents is essential to control the highly exothermic nitration reaction, preventing unwanted side products and ensuring safety.[11]

-

-

Addition of Nitrating Agent:

-

Action: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methoxyacetophenone over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Causality: A slow, controlled addition of the nitronium ion (NO₂⁺) precursor ensures a steady reaction rate and prevents localized heating, which could lead to dinitration or oxidative degradation of the starting material.

-

-

Reaction Monitoring:

-

Action: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Causality: TLC allows for the visual confirmation of the consumption of the starting material (higher Rf value) and the formation of the more polar product (lower Rf value). The reaction is complete when the spot corresponding to the starting material has disappeared.

-

-

Work-up and Isolation:

-

Action: Carefully pour the reaction mixture over a beaker filled with crushed ice and water. A solid precipitate should form.

-

Causality: Quenching the reaction on ice-water serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic medium.

-

-

Purification:

-

Action: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral to pH paper. Recrystallize the crude product from ethanol.

-

Causality: Washing with water removes residual acids. Recrystallization from a suitable solvent like ethanol purifies the product by separating it from any unreacted starting material or soluble impurities, yielding a crystalline solid.

-

-

Characterization:

-

Action: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and analyzing its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

Causality: Comparing the observed melting point to the literature value provides a preliminary assessment of purity. Spectroscopic analysis provides definitive structural confirmation of the final product.

-

Conclusion and Future Directions

Nitro-alkoxy-acetophenone derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their synthesis is well-established, and the electronic properties conferred by the nitro and alkoxy groups provide a robust platform for developing agents with diverse biological activities, from antimicrobial to anticancer.

Future research should focus on expanding the chemical space by exploring a wider variety of alkoxy substituents and investigating the effects of multiple nitro groups on the aromatic ring. Furthermore, detailed mechanistic studies are required to fully elucidate how these compounds interact with their biological targets, paving the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The integration of computational docking studies with synthesis and biological evaluation will be paramount in accelerating the discovery process.[10]

References

-

Natural-derived acetophenones: chemistry and pharmacological activities. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

The Influence of Nitro Group on Synthesis. (n.d.). JOCPR. Retrieved February 13, 2026, from [Link]

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). Rasayan Journal of Chemistry. Retrieved February 13, 2026, from [Link]

-

Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. (2022, March 11). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis of 3-nitroacetophenone. (n.d.). IS MUNI. Retrieved February 13, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). Semantic Scholar. Retrieved February 13, 2026, from [Link]

- A kind of method of synthesizing o-nitroacetophenone compound. (n.d.). Google Patents.

-

How to synthesise 2-nitroacetophenone by nitration of acetophenone. (2019, March 6). Quora. Retrieved February 13, 2026, from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Multidisciplinary Digital Publishing Institute. Retrieved February 13, 2026, from [Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024, October 8). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. (2012, March). PubMed. Retrieved February 13, 2026, from [Link]

-

Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of. (n.d.). Green Chemistry. Retrieved February 13, 2026, from [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). MDPI. Retrieved February 13, 2026, from [Link]

-

Structure-activity relationships in nitrothiophenes. (2006, December 1). PubMed. Retrieved February 13, 2026, from [Link]

-

Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018, December 1). PubMed. Retrieved February 13, 2026, from [Link]

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. quora.com [quora.com]

- 5. Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols an ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04189D [pubs.rsc.org]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]

- 10. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. is.muni.cz [is.muni.cz]

Methodological & Application

Application Note: Optimization of the O-Alkylation of 4-Hydroxy-3-nitroacetophenone

Abstract & Strategic Relevance

This Application Note details the optimized synthesis of 4-propoxy-3-nitroacetophenone via the Williamson etherification of 4-hydroxy-3-nitroacetophenone with propyl bromide (1-bromopropane).

The 3-nitro-4-alkoxyacetophenone scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for:

-

Leukotriene Receptor Antagonists: Key structural motif in the development of anti-asthmatic agents (e.g., analogs of Pranlukast).

-

GPCR Ligands: The reduction of the nitro group to an amine allows for the construction of complex heterocyclic systems.

-

Kinase Inhibitors: Used as a core fragment for structure-activity relationship (SAR) studies involving ether chain length optimization.

This protocol prioritizes process safety , yield maximization (>90%) , and purification efficiency , utilizing a self-validating experimental design suitable for both discovery and early-process development.

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction proceeds via a classic

-

Deprotonation: The weak base (

) deprotonates the phenol. The acidity of the phenolic proton is significantly enhanced by the electron-withdrawing nitro ( -

Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the

-carbon of propyl bromide. -

Finkelstein Catalysis (Optional but Recommended): The addition of Potassium Iodide (KI) converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the rate-determining step.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the Williamson etherification of 4-hydroxy-3-nitroacetophenone.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (10 mmol Scale) | Role |

| 4-Hydroxy-3-nitroacetophenone | 181.15 | 1.0 | 1.81 g | Substrate |

| 1-Bromopropane | 123.00 | 1.5 | 1.36 mL (1.85 g) | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 166 mg | Catalyst |

| DMF (Anhydrous) | - | - | 15 - 20 mL | Solvent |

| Ethyl Acetate / Hexanes | - | - | As needed | Extraction/Purification |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 4-hydroxy-3-nitroacetophenone (1.81 g, 10 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

-

Add Potassium Carbonate (2.76 g, 20 mmol). The mixture will likely turn bright yellow/orange due to phenoxide formation.

-

Add Potassium Iodide (166 mg, 1 mmol).

-

Add 1-Bromopropane (1.36 mL, 15 mmol) dropwise via syringe.

Step 2: Reaction Execution

-

Heat the reaction mixture to 60–70°C in an oil bath.

-

Note: Do not exceed 80°C to minimize volatility loss of propyl bromide (bp ~71°C).

-

-

Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes).

-

Target: Disappearance of the starting phenol (

) and appearance of the less polar product ( -

Typical Time: 3–6 hours.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

Precipitation Check:

-

Scenario A (Solid): If a precipitate forms, filter the solid, wash with water (

mL), and dry under vacuum. -

Scenario B (Oil): If the product oils out (common with propyl chains), extract with Ethyl Acetate (

mL).

-

-

Washing (for Extraction): Wash combined organic layers with water (

mL) to remove DMF, followed by brine (30 mL). -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).

-

Flash Chromatography: If oil or impure, purify via silica gel column (Gradient: 0-20% EtOAc in Hexanes).

Workflow Diagram (DOT)

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Expected Analytical Data

-

Appearance: Pale yellow solid or viscous yellow oil.

-

NMR (400 MHz,

-

8.42 (d,

-

8.15 (dd,

-

7.15 (d,

-

4.15 (t,

-

2.60 (s, 3H,

-

1.90 (m, 2H,

-

1.10 (t,

-

8.42 (d,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Propyl bromide evaporation. | Add an additional 0.5 eq of propyl bromide; ensure condenser is cold. |

| C-Alkylation | Solvent too non-polar or high temp. | Strictly use DMF or Acetone; keep temp <80°C. |

| Emulsion | Residual DMF in organic layer. | Wash organic layer thoroughly with water (3x) before brine. |

| Dark Color | Oxidation of phenol/impurities. | Perform reaction under Nitrogen atmosphere; recrystallize with charcoal. |

Safety & Handling (E-E-A-T)

-

Alkyl Bromides: 1-Bromopropane is a potential neurotoxin and reproductive toxin. Handle only in a certified fume hood.

-

Nitro Compounds: While this specific acetophenone is stable, nitroaromatics can be energetic. Avoid heating to dryness at high temperatures.

-

Waste: All aqueous washes containing DMF and bromide must be disposed of in halogenated solvent waste containers.

References

- Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Mechanistic grounding for on nitrophenols).

-

PubChem Compound Summary for CID 138723 (4-Hydroxy-3-nitroacetophenone). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis of Bis(2-hydroxyethyl)-[(3-nitro-4-propoxyphenyl)methyl] Amine Derivatives

Abstract

This application note details a robust, scalable protocol for the synthesis of N,N-bis(2-hydroxyethyl)-3-nitro-4-propoxybenzylamine , a versatile intermediate scaffold characterized by its amphiphilic properties and reactive nitro-handle. The synthesis strategy employs a three-step convergent pathway: (1) Williamson ether synthesis to establish the lipophilic tail, (2) Regioselective nitration, and (3) Reductive amination using sodium triacetoxyborohydride (STAB) to introduce the hydrophilic diethanolamine moiety. This guide emphasizes process safety, impurity control, and regiochemical fidelity.

Strategic Analysis & Retrosynthesis

The target molecule features a "push-pull" aromatic system with an electron-donating alkoxy group and an electron-withdrawing nitro group. The strategic challenge lies in preserving the aldehyde oxidation state during nitration and preventing over-alkylation during amine formation.

Structural Dissection

-

Lipophilic Domain: 4-Propoxy group (tunable alkyl chain).

-

Electronic Core: 3-Nitro-4-alkoxybenzene (ortho-relationship is critical for future reduction/cyclization).

-

Hydrophilic Anchor: Bis(2-hydroxyethyl)amine (solubility enhancer/chelating site).

Retrosynthetic Logic

The synthesis is designed backward from the final amine to ensure the sensitive aldehyde is handled correctly.

-

Disconnection 1 (C-N Bond): The benzylic amine is best formed via Reductive Amination of 3-nitro-4-propoxybenzaldehyde and diethanolamine. Direct alkylation of diethanolamine with benzyl halides is avoided to prevent quaternary ammonium salt formation.

-

Disconnection 2 (C-N Nitro): The nitro group is introduced via Electrophilic Aromatic Substitution . The propoxy group directs the nitro group to the ortho position (position 3), which is synergistically favored by the meta-directing aldehyde.

-

Disconnection 3 (O-C Bond): The ether linkage is formed via Williamson Ether Synthesis from 4-hydroxybenzaldehyde.

Visual Workflow (Graphviz)

Caption: Step-wise synthetic pathway highlighting key intermediates and reagents.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Propoxybenzaldehyde

Objective: Install the lipophilic tail via O-alkylation.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide, anhydrous)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL).

-

Base Addition: Add

(27.6 g, 200 mmol) in a single portion. The suspension will turn yellow. -

Alkylation: Add 1-bromopropane (10.9 mL, 120 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, replaced by the ether ( -

Workup: Pour the reaction mixture into ice-water (500 mL). The product will separate as an oil or solid. Extract with Ethyl Acetate (

mL). -

Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over

and concentrate in vacuo.-

Yield: ~15.5 g (94%).

-

Appearance: Pale yellow oil or low-melting solid.

-

Stage 2: Synthesis of 3-Nitro-4-propoxybenzaldehyde

Objective: Regioselective nitration ortho to the alkoxy group.

Reagents:

-

4-Propoxybenzaldehyde (1.0 eq)

-

Nitric Acid (70%, 1.5 eq)

-

Glacial Acetic Acid (Solvent)

Protocol:

-

Preparation: Dissolve 4-propoxybenzaldehyde (16.4 g, 100 mmol) in Glacial Acetic Acid (80 mL). Cool the solution to 0–5°C using an ice-salt bath.

-

Nitration: Prepare a solution of

(10 mL) in Acetic Acid (20 mL). Add this mixture dropwise to the aldehyde solution, maintaining the internal temperature below 10°C .-

Note: Exceeding 10°C risks oxidizing the aldehyde to the carboxylic acid.

-

-

Digestion: Allow the mixture to warm to room temperature slowly and stir for 2 hours. A yellow precipitate often forms.

-

Quench: Pour the mixture onto crushed ice (300 g). Stir vigorously until the precipitate solidifies.

-

Isolation: Filter the yellow solid. Wash with cold water (

mL) to remove acid traces. -

Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain pure 3-nitro-4-propoxybenzaldehyde.

-

Yield: ~16.7 g (80%).

-

Melting Point: 72–74°C.

-

Stage 3: Reductive Amination (The Core Application)

Objective: Coupling with diethanolamine to form the target bis(2-hydroxyethyl) derivative.

Reagents:

-

3-Nitro-4-propoxybenzaldehyde (1.0 eq)

-

Diethanolamine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)

-

1,2-Dichloroethane (DCE) or THF (Solvent)

Protocol:

-

Imine Formation: In a dry flask under Nitrogen, dissolve 3-nitro-4-propoxybenzaldehyde (2.09 g, 10 mmol) and Diethanolamine (1.16 g, 11 mmol) in DCE (30 mL). Add 2 drops of Acetic Acid. Stir at room temperature for 1 hour.

-

Observation: The solution may darken slightly as the iminium species forms.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) in three portions over 15 minutes.

-

Chemist's Insight: STAB is preferred over

because it is milder and will not reduce the nitro group or the aldehyde before the imine forms [1].

-

-

Completion: Remove the ice bath and stir at room temperature for 12 hours (overnight).

-

Quench: Add saturated aqueous

(20 mL) carefully to quench excess hydride. Stir for 20 minutes until gas evolution ceases. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL).-

Note: The product is amphiphilic. If emulsions form, add a small amount of brine.

-

-

Purification: Dry organic layers over

and concentrate. The crude residue is typically a viscous yellow oil. Purify via flash column chromatography (DCM:MeOH 95:5).

Analytical Data & Validation

Target Molecule: N,N-bis(2-hydroxyethyl)-3-nitro-4-propoxybenzylamine

Formula:

Expected NMR Data (in )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.75 | d (J=2.0 Hz) | 1H | H-2 (Ortho to Nitro) |

| Aromatic | 7.45 | dd (J=8.5, 2.0 Hz) | 1H | H-6 |

| Aromatic | 7.05 | d (J=8.5 Hz) | 1H | H-5 (Ortho to Propoxy) |

| Benzylic | 3.68 | s | 2H | |

| Propoxy | 4.05 | t | 2H | |

| Propoxy | 1.85 | m | 2H | |

| Propoxy | 1.05 | t | 3H | |

| Diethanol | 3.65 | t | 4H | |

| Diethanol | 2.75 | t | 4H |

Quality Control Parameters

-

HPLC Purity: >98% (C18 Column, Water/Acetonitrile gradient with 0.1% TFA).

-

Mass Spectrometry (ESI+):

. -

Appearance: Viscous yellow to orange oil (may crystallize upon prolonged standing in cold).

Safety & Handling

-

Nitro Compounds: While 3-nitro-4-propoxybenzaldehyde is stable, nitro-aromatics can be energetic. Avoid excessive heat during the nitration workup.

-

Alkylating Agents: 1-Bromopropane is an alkylating agent and potential neurotoxin. Use in a fume hood with proper gloves (Nitrile/Laminate).

-

Borohydrides: STAB generates hydrogen gas upon quenching. Ensure adequate ventilation.

-

Nitrosamine Risk: Secondary amines (diethanolamine) can form carcinogenic nitrosamines in the presence of nitrosating agents. Ensure all glassware used in Step 2 (Nitration) is thoroughly cleaned and free of

residues before introducing the amine in Step 3.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Beaumont, K., et al. (2019). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds." Journal of Medicinal Chemistry, 62(17), 7864–7873. (Context on solubilizing tails). Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Williamson Ether Synthesis and Electrophilic Substitution). Link

-

PubChem Compound Summary. (2025). "3-Nitro-4-propoxybenzaldehyde."[1][2] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Avoiding O-dealkylation during nitration of propoxyacetophenones

Welcome to the Reaction Optimization Helpdesk . I have reviewed your ticket regarding the O-dealkylation of propoxyacetophenones during nitration.

This is a classic "competing mechanism" failure. While the propoxy group strongly activates the ring (directing ortho), the ether linkage is susceptible to acid-catalyzed cleavage (hydrolysis), particularly in the presence of the strong mineral acids (H₂SO₄) typically found in "mixed acid" nitration.

Below is the technical guide to bypassing this pathway, structured for immediate implementation in a drug discovery context.

The Diagnostic: Why Dealkylation Occurs

To solve the problem, we must visualize the competition between the Electrophilic Aromatic Substitution (EAS) and the Nucleophilic Substitution (Sₙ2/Sₙ1) at the ether linkage.

In standard mixed acid (HNO₃/H₂SO₄), the high concentration of protons protonates the ether oxygen. Under thermal stress (exotherms from nitration), the propyl group becomes a leaving group.

Mechanistic Pathway Analysis

The Solution: Protocols

The strategy is to remove the strong acid catalyst (H₂SO₄) and control the exotherm strictly. We will use Acetyl Nitrate (generated in situ) or Claycop (solid-supported reagent).

Method A: Acetyl Nitrate (The "Gold Standard" for Ethers)

This method uses acetic anhydride (Ac₂O) to generate acetyl nitrate (AcONO₂). It is milder than mixed acid and maintains anhydrous conditions, preventing hydrolysis.

Safety Warning: Acetyl nitrate is explosive if heated or concentrated. Never allow the temperature to exceed 15°C.

Step-by-Step Protocol:

-

Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 10 mmol of 4-propoxyacetophenone in 10 mL of Acetic Anhydride .

-

Cooling: Cool the solution to -10°C using an acetone/dry ice or salt/ice bath.

-

Reagent Generation: In a separate vessel, mix 11 mmol of Fuming HNO₃ (1.1 eq) into 5 mL of Acetic Anhydride at 0°C . Add acid to anhydride slowly.

-

Addition: Add the nitrating mixture to the substrate dropwise over 30 minutes.

-

Critical Control Point: Internal temperature must remain < 0°C .

-

-

Quenching: Pour the reaction mixture onto 50g of crushed ice/water with vigorous stirring. The product should precipitate.

-

Workup: Filter the solid. If oil forms, extract with DCM, wash with saturated NaHCO₃ (to remove acetic acid), and dry over MgSO₄.

Method B: Claycop (The "Green" Alternative)

Claycop (Copper Nitrate supported on Montmorillonite K-10) provides a source of NO₂ without a liquid acidic medium. This is often the cleanest method for sensitive ethers.

Step-by-Step Protocol:

-

Reagent Prep: (If not buying commercial) Dissolve Cu(NO₃)₂·3H₂O (20g) in acetone (100 mL). Add Montmorillonite K-10 clay (30g). Evaporate solvent under reduced pressure.

-

Reaction: Suspend 10 mmol substrate and Claycop (containing 15 mmol nitrate) in CCl₄ or Ether (50 mL).

-

Activation: Add Acetic Anhydride (20 mmol) to the suspension.

-

Stirring: Stir at room temperature (monitor by TLC).

-

Workup: Filter off the clay. Wash the filtrate with water and NaHCO₃. Evaporate solvent.

Troubleshooting Matrix

| Issue | Observation | Root Cause | Corrective Action |

| Dealkylation | Peak at ~3400 cm⁻¹ (IR) or broad singlet >10 ppm (NMR). | Acid concentration too high or Temp > 0°C. | Switch from Mixed Acid to Method A. Keep T < -5°C. |

| Low Yield | Starting material remains. | Acetyl Nitrate degraded or moisture present. | Ensure Ac₂O is fresh/dry. AcONO₂ hydrolyzes rapidly with water. |

| Exotherm | Rapid temp spike during addition. | Addition rate too fast. | Stop addition immediately. Cool to -20°C. Resume at 0.1 mL/min. |

| Ortho/Meta Mix | Complex aromatic region in NMR. | Incorrect directing effects? | Unlikely. Propoxy (o/p) and Acetyl (m) cooperate to target position 3. Check for dinitration. |

| Dinitration | Extra peaks, higher MW (+45). | Excess nitrating agent. | Strictly limit HNO₃ to 1.05 equivalents. |

Workflow Visualization

Use this logic flow to determine the correct optimization path during your experiment.

References

-

Acetyl Nitrate Mechanism & Safety

-

Pictet, A., & Khotinsky, E. (1907).[1] Über Acetylnitrat. Berichte der deutschen chemischen Gesellschaft.

- Note: Foundational text on the formation of AcONO₂

-

-

Claycop Reagent (Solid Support Nitration)

-

Laszlo, P., & Cornelis, A. (1985). Clay-supported copper nitrate: a versatile, inexpensive, and safe reagent.[2] Synthesis.

- Context: Establishes the protocol for using Claycop to nitrate arom

-

-

Regioselectivity in Alkoxyacetophenones

-

Smith, K., et al. (1998).[1] A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry.

- Context: Discusses directing effects and milder nitration altern

-

-

Ether Cleavage Mechanisms

-

Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews.

- Context: Detailed review of acid-catalyzed ether hydrolysis mechanisms (SN1 vs SN2).

-

Sources

Technical Support Center: Optimizing Regioselectivity in 3-Nitro-4-Propoxyacetophenone Synthesis

Status: Operational Ticket ID: REGIO-NITRO-001 Subject: Troubleshooting Regiocontrol & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Context[1][2][3][4][5]

Target Molecule: 3-Nitro-4-propoxyacetophenone CAS Registry Number: (Intermediate for Pranlukast, CAS 150821-03-7 related precursors) Primary Application: Key intermediate in the synthesis of leukotriene receptor antagonists (e.g., Pranlukast).

The Core Challenge: The synthesis hinges on the electrophilic aromatic substitution (Nitration) of the acetophenone core.[1] The primary technical hurdle is regioselectivity : ensuring the nitro group attaches exclusively to the meta-position relative to the acetyl group (C3), which is also ortho to the oxygen-bearing substituent at C4.

Failure modes typically involve:

-

Over-nitration: Formation of 3,5-dinitro species.

-

Regio-scrambling: Formation of the 2-nitro isomer (sterically hindered but possible).

-

Chemo-instability: Dealkylation of the propoxy ether group (if alkylation is performed before nitration).

Route Selection Strategy (The "Why")

Before troubleshooting specific reaction parameters, verify your synthetic pathway. We strongly recommend Route B (Nitration

Visualizing the Pathways (Interactive Logic)

Caption: Comparison of synthetic routes. Route B utilizes the cooperative directing effects of the hydroxyl and acetyl groups while avoiding acid-catalyzed ether cleavage.

Troubleshooting Guide: The Nitration Step

This module addresses the most critical step: introducing the nitro group.

Scenario 1: You are nitrating 4-Hydroxyacetophenone (Route B)

This is the industry standard. The -OH group (activator, ortho/para) and -COCH3 (deactivator, meta) cooperatively direct to position 3.

Q: Why am I seeing significant 3,5-dinitro impurity?

-

Root Cause: The first nitro group deactivates the ring, but the phenolic -OH is a powerful activator. If the temperature spikes or local concentration of HNO3 is too high, the second ortho-position (C5) will react.

-

Corrective Action:

-

Temperature Control: Maintain reaction temperature strictly between 0°C and 5°C during addition. Do not allow exotherms to exceed 10°C.

-

Acid Stoichiometry: Use a slight excess of HNO3 (1.05 – 1.10 eq). Do not exceed 1.2 eq.

-

Protocol Adjustment: Dilute the nitric acid in sulfuric acid (Mixed Acid) and add dropwise to the substrate solution.

-

Q: My reaction mixture turned into a dark tar/polymer.

-

Root Cause: Oxidation of the phenol ring. Nitric acid is a strong oxidant.

-

Corrective Action:

-

Ensure the substrate is fully dissolved in H2SO4 or Acetic Acid before adding the nitrating agent.

-

Consider a milder nitrating system: HNO3 in Acetic Anhydride (generates Acetyl Nitrate, a milder electrophile) or NaNO3/H2SO4 .

-

Scenario 2: You are nitrating 4-Propoxyacetophenone (Route A)

You are likely seeing lower yields. Proceed with caution.

Q: The propoxy group is disappearing (Dealkylation).

-

Root Cause: Acid-catalyzed ether hydrolysis. The oxonium ion intermediate forms, and the propyl group is cleaved, reverting the molecule to 3-nitro-4-hydroxyacetophenone (or 4-HAP).

-

Corrective Action:

-

Avoid Aqueous Acid: Use fuming nitric acid in Acetic Anhydride at low temperatures (-10°C).

-

Switch Routes: If dealkylation persists >10%, switch to Route B. It is thermodynamically difficult to prevent ether cleavage in concentrated H2SO4.

-

Q: Is the 2-nitro isomer a concern?

-

Analysis: The 2-position is ortho to the acetyl group and meta to the propoxy group.

-

Electronic: The propoxy group directs ortho/para (Positions 3 and 5). It does not direct to position 2.

-

Steric: Position 2 is crowded by the acetyl group.

-

-

Verdict: 2-nitro formation is negligible (<1%) unless forcing conditions (high heat) are used.

Troubleshooting Guide: The Alkylation Step

If you followed Route B, you now have 3-nitro-4-hydroxyacetophenone and need to attach the propyl chain.

Q: I am observing C-alkylation or low conversion.

-

Root Cause: Phenoxide ambident reactivity (O- vs C-alkylation) or poor nucleophilicity due to the electron-withdrawing nitro group.

-

Corrective Action:

-

Solvent Choice: Use polar aprotic solvents like DMF (Dimethylformamide) or NMP to solvate the cation and leave the phenoxide "naked" and reactive.

-

Base: Use Potassium Carbonate (K2CO3) .[2] It is mild enough to prevent side reactions but strong enough to deprotonate the nitrophenol (pKa ~7 due to nitro group).

-

Catalyst: Add KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) (0.1 eq) to generate the more reactive propyl iodide in situ (Finkelstein condition).

-

Experimental Data & Validation

Optimized Protocol Parameters (Route B)

| Parameter | Recommended Range | Impact of Deviation |

| Nitration Temp | -5°C to 5°C | >10°C leads to dinitration; <-10°C stalls reaction. |

| HNO3 Equivalents | 1.05 – 1.10 eq | >1.2 eq increases dinitration risk. |

| Alkylation Solvent | DMF or Acetone | Protic solvents (EtOH) slow down Sn2 reaction significantly. |

| Alkylation Base | K2CO3 (1.5 – 2.0 eq) | Stronger bases (NaOH) may cause aldol condensation of the ketone. |

Analytical Markers (1H NMR Validation)

To verify regioselectivity, examine the aromatic region of your NMR spectrum.

-

3-Nitro-4-propoxyacetophenone (Target):

-

Look for a doublet (d) at ~7.1-7.2 ppm (H-5, ortho to alkoxy).

-

Look for a doublet of doublets (dd) at ~8.1 ppm (H-6).

-

Look for a doublet (d) at ~8.4 ppm (H-2, ortho to nitro, deshielded).

-

Key Indicator: The coupling constant

should be small (~2 Hz, meta-coupling), confirming the 1,2,4-trisubstitution pattern.

-

Decision Tree for Impurity Analysis

Caption: Diagnostic flow for identifying and correcting reaction failures.

References

-

Synthesis of Pranlukast. Scribd / BioTechnology: An Indian Journal. (2013).[3] Synthesis of Pranlukast and Key Intermediates.[4][5] Retrieved from [Link]

-

Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. (2025).[6] Ipso substitution and nitration mechanics.[7][6] Retrieved from [Link]

- Preparation of 4-hydroxy-3-nitroacetophenone. Google Patents (CN115819243B). Method for synthesizing 4-hydroxy-3-nitroacetophenone.

Sources

- 1. automate.video [automate.video]

- 2. is.muni.cz [is.muni.cz]

- 3. scribd.com [scribd.com]

- 4. Preparation method of pranlukast intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. New preparation method of Pranlukast - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 1-(3-nitro-4-propoxyphenyl)ethanone

The following is a comprehensive technical support guide for the purification of 1-(3-nitro-4-propoxyphenyl)ethanone (also known as 3-nitro-4-propoxyacetophenone). This guide is structured as a Tier 2/Tier 3 support resource, designed for organic chemists and process engineers.

Case ID: PUR-NPPE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Recrystallization Protocol & Troubleshooting for Nitro-Alkoxy Acetophenones

Part 1: Executive Summary & Compound Profile

User Query: I have synthesized 1-(3-nitro-4-propoxyphenyl)ethanone via nitration of 4-propoxyacetophenone. The crude product is a yellow-orange solid/oil mixture. How do I purify this to >98% HPLC purity?

Scientist's Assessment: This compound belongs to the class of nitro-alkoxy acetophenones . The purification is governed by two competing functional groups: the polar nitro/ketone groups and the lipophilic propoxy chain.

-

Target Impurities: Unreacted 4-propoxyacetophenone, ortho-isomer (1-(2-nitro-4-propoxyphenyl)ethanone), and dinitrated byproducts.

-

Primary Challenge: "Oiling out" (liquid-liquid phase separation) before crystallization due to a likely melting point in the range of 60–90°C (estimated based on methoxy analogs).

Part 2: Solvent System Selection (The "Chemistry Support" Tier)

Q1: Which solvent system should I use?

Recommendation: Ethanol (95%) or Ethanol/Water (9:1) .

| Solvent System | Suitability | Mechanism of Action |

| Ethanol (95%) | Primary Choice | Excellent solubility differential. The nitro and ketone groups hydrogen bond with ethanol at high temps; the lipophilic propoxy group drives precipitation upon cooling. |

| Methanol | Alternative | Higher solubility than ethanol. Use if the compound is too insoluble in refluxing ethanol. |

| Ethyl Acetate/Hexane | Secondary | Use only if the crude is very non-polar or oily. Good for removing tarry, non-polar impurities. |

| Isopropanol (IPA) | Optimization | Higher boiling point allows for better dissolution of stubborn solids, but lower polarity may decrease yield. |

Expert Insight: Avoid pure non-polar solvents (Hexane, Toluene) as the primary solvent. The nitro group makes the compound sufficiently polar that it will likely "gum up" or oil out in these solvents rather than crystallize.[1]

Part 3: Standard Operating Procedure (SOP)

Protocol ID: SOP-REC-NPPE-V2

Step 1: Dissolution

-

Place the crude 1-(3-nitro-4-propoxyphenyl)ethanone in a round-bottom flask.

-

Add Ethanol (95%) at a ratio of 3-5 mL per gram of crude material.

-

Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Checkpoint: Does the solid dissolve completely?

-

Yes: Proceed to Step 2.

-

No: Add more ethanol in 1 mL portions until dissolved.

-

Insoluble dark specs: These are inorganic salts or decomposition char. Perform a hot filtration through a pre-warmed glass frit or Celite pad.

-

Step 2: Controlled Cooling (Critical for Crystal Habit)

-

Remove the flask from the heat source.

-

Allow it to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

-

Observation: Yellow needles or prisms should begin to form around 40-50°C.

-

Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Step 3: Isolation

-

Filter the crystals using vacuum filtration (Buchner funnel).[2]

-

Wash: Wash the filter cake with cold ethanol (-20°C) to remove surface impurities (specifically the ortho-isomer, which remains in the mother liquor).

-

Dry: Dry under high vacuum at 40°C for 4 hours.

Part 4: Troubleshooting Guide (The "Crisis Management" Tier)

Issue A: The Compound "Oils Out"

Symptom: Instead of crystals, a separate oily liquid layer forms at the bottom of the hot solution as it cools.

Root Cause: The saturation temperature is higher than the melting point of the solvated compound (oiling out). This is common with propoxy-substituted nitro compounds.

Corrective Actions:

-

Reheat the mixture until the oil redissolves (reflux).

-

Add Solvent: Add 10-20% more ethanol. This lowers the saturation temperature below the "oiling" point.

-

Seed: Cool the solution until it is just above the temperature where oiling occurred previously, then add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

Slow Down: Insulate the flask with a towel to slow the cooling rate.

Issue B: Colored Impurities (Dark Orange/Red)

Symptom: Crystals are dark orange or brown instead of bright yellow.

Root Cause: Oxidation byproducts or residual nitration tars.

Corrective Actions:

-

During the dissolution step (Step 1), add Activated Carbon (5-10 wt% of crude mass).

-

Reflux for 10-15 minutes.

-

Perform a Hot Filtration (use a pre-warmed funnel to prevent premature crystallization) to remove the carbon.

-

Proceed with crystallization.[3]

Issue C: Low Yield (<50%)

Symptom: Mother liquor is very dark; few crystals recovered.

Root Cause: Compound is too soluble in the chosen volume of ethanol.

Corrective Actions:

-

Concentrate: Evaporate 30-50% of the solvent from the mother liquor and re-cool.

-

Anti-solvent: Re-dissolve the crystals in minimum hot ethanol, then add warm Water dropwise until a faint turbidity persists. Clear it with one drop of ethanol and let cool. This "force-crashes" the crystals.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

Caption: Decision tree for the purification of nitro-alkoxy acetophenones, highlighting the critical intervention loop for "oiling out."

Part 6: References

-

University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization & Solvent Selection. (Accessed 2025).[2] Link

-

BenchChem. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. (2025).[1][2][4] Link

-

National Institute of Standards and Technology (NIST). Ethanone, 1-(3-nitrophenyl)- Phase Change Data. (Accessed 2025).[2] Link

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for nitro-compound purification methodologies).

Sources

Troubleshooting low yields in alkylation of 4-hydroxy-3-nitroacetophenone

Case ID: 4-HNA-ALK-001 Status: Active Support Tier: Senior Application Scientist

Diagnostic Matrix: Start Here

Identify your specific failure mode to jump to the relevant solution.

| Symptom | Probable Cause | Immediate Action |

| Low Conversion (<40%) | Nucleophilic Apathy: The ortho-nitro group stabilizes the phenoxide, making it a poor nucleophile. | Switch to Protocol A (Cesium Effect) . |

| No Reaction (0% Yield) | Solubility/Ion Pairing: The phenoxide salt has precipitated out of the non-polar solvent (e.g., Acetone/DCM). | Change solvent to DMF or NMP . |

| Stuck at ~60% Yield | Leaving Group Mismatch: The alkyl halide (R-Cl or R-Br) is too sluggish for this deactivated phenol. | Add NaI (Finkelstein catalyst) or switch to R-I / R-OTs. |

| Tar/Decomposition | Base-Induced Degradation: Strong bases (NaOH/NaH) or high heat causing aldol condensation of the ketone tail. | Switch to weak inorganic bases ( |

| Emulsions during Workup | Phase Transfer Issue: Residual DMF/DMSO or amphiphilic nature of the product. | See Module 4: Workup Optimization . |

Technical Deep Dive: The "Nucleophile Paradox"

User Question: "I am using a strong base (NaH) and the phenol is definitely deprotonated (color change to bright yellow/orange). Why is the alkylation still so slow?"

Scientist's Response: The color change confirms deprotonation, but it also signals your problem. 4-Hydroxy-3-nitroacetophenone (4-HNA) has a pKa of ~5.2 (compared to ~10 for phenol). While it deprotonates easily, the resulting phenoxide is exceptionally stable and therefore non-nucleophilic .

The negative charge is not sitting on the oxygen waiting to attack your alkyl halide; it is delocalized into the ortho-nitro and para-ketone groups. You have created a "lazy" nucleophile.

Visualizing the Problem (Resonance Trapping)

Caption: The negative charge is delocalized into the electron-withdrawing groups (Red Arrow), making it unavailable for the S_N2 attack (Dotted Line).

Protocol A: The "Cesium Effect" (Recommended)

Logic: Since we cannot change the electronics of the substrate, we must optimize the counter-ion . Potassium (

Reagents:

-

Solvent: DMF (Anhydrous) or Acetonitrile (MeCN). Avoid Acetone.

-

Base: Cesium Carbonate (

).[1] -

Stoichiometry: 1.0 equiv Substrate : 1.5 equiv Base : 1.2 equiv Alkyl Halide.

Step-by-Step:

-

Dissolution: Dissolve 4-HNA (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add

(1.5 equiv). The solution will turn bright yellow/orange immediately. Stir at RT for 15 mins.-

Note: Unlike NaH, no hydrogen gas is evolved, but the color change indicates phenoxide formation.

-

-

Addition: Add the Alkyl Halide (1.2 equiv).

-

Tip: If using a Chloride (R-Cl), add 0.1 equiv of Sodium Iodide (NaI) to catalyze via the Finkelstein reaction.

-

-

Reaction: Heat to 60°C . Monitor by TLC/HPLC every 2 hours.

-

Why 60°C? Higher temps promote degradation of the nitro-aromatic core.

-

-

Quench: Pour into ice-cold 1M HCl (excess) to neutralize the base and protonate any unreacted phenol (making it easier to separate).

Protocol B: The Mitsunobu Alternative (If Alkylation Fails)

Logic: If the S_N2 approach (Protocol A) fails due to steric hindrance or extremely poor nucleophilicity, switch to the Mitsunobu reaction. This couples the phenol directly with an alcohol (instead of an alkyl halide) using phosphorus chemistry.

Reagents:

-

Alcohol (R-OH): 1.0 - 1.2 equiv.

-

Phosphine: Triphenylphosphine (

) (1.5 equiv). -

Azodicarboxylate: DIAD or DEAD (1.5 equiv).

-

Solvent: THF (Anhydrous).

Workflow Diagram:

Caption: Standard Mitsunobu workflow. Temperature control during DIAD addition is critical to prevent side reactions.

FAQ: Workup & Purification

Q: I used DMF as suggested, but now I can't get my product out. The extraction is a mess. A: DMF is water-miscible but has a high boiling point. If you rotovap it, you will cook your product.

-

The Fix: Dilute the reaction mixture with 5x volume of water and extract with Ethyl Acetate (EtOAc) .

-

The Wash: Wash the organic layer 3 times with saturated LiCl (Lithium Chloride) solution. LiCl pulls DMF out of the organic layer into the aqueous phase effectively.

Q: My product is co-eluting with unreacted starting material. A: This is common because the alkylated product and the starting phenol often have similar polarities.

-

The Fix: Before the column, wash your organic extract with 1M NaOH .

-

The NaOH will deprotonate the unreacted 4-HNA (starting material), pushing it into the aqueous layer as the water-soluble phenoxide salt.

-

Your alkylated product (no acidic proton) will stay in the organic layer.

-

Summary of Solvents & Bases

| Solvent | Base | Suitability | Notes |

| Acetone | Poor | ||

| DMF | Fair | Better solubility, but | |

| DMF/MeCN | Excellent | "Cesium Effect" maximizes nucleophilicity. (Recommended) | |

| THF | Risky | Strong base may cause aldol condensation on the acetyl group. |

References

-

The Cesium Effect in Phenol Alkylation

-

Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2] Synthetic Communications, 25(9), 1367–1370.

- Insight: Demonstrates the superiority of in MeCN/DMF over /Acetone for deactiv

-

-

pKa and Reactivity of Nitroacetophenones

- ChemicalBook. (n.d.). 4'-Hydroxy-3'-nitroacetophenone Properties.

- Insight: Provides pKa data (~5.18) confirming high acidity and low nucleophilicity.

-

Mitsunobu Reaction for Phenols

Sources

Removing unreacted 4-propoxyacetophenone from reaction mixture

Technical Support Center: Purification & Isolation Protocols Subject: Removal of Unreacted 4-Propoxyacetophenone (CAS: 5736-89-0) Ticket ID: PUR-4PA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Removing unreacted 4-propoxyacetophenone (4-PA) is a common bottleneck in the synthesis of chalcones, alcohols, or alkylated derivatives. Its lipophilicity (due to the propoxy chain) and high boiling point (~275°C at atm; 147°C at 3 mmHg) render standard rotary evaporation ineffective. Furthermore, its structural similarity to many reduced products (e.g., 1-(4-propoxyphenyl)ethanol) often leads to co-elution during flash chromatography.

This guide prioritizes chemoselective scavenging over physical separation, as this method offers the highest recovery of valuable products.

Part 1: Diagnostic Workflow

Before selecting a protocol, identify your constraints using the logic map below.

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and product stability.

Part 2: The "Chemist's Scalpel" (Chemical Scavenging)

Best for: High-value compounds, late-stage synthesis, and scales <10g.

The ketone moiety in 4-PA is a "chemical handle." We can selectively react it with a hydrazine derivative to create a species with drastically different physical properties (solubility or polarity) than your target product.

Method A: Polymer-Supported Scavenging (Recommended)

This is the cleanest method. You add a solid resin that reacts with the ketone. You filter the resin out, and the ketone is removed with it.

-

Reagent: Polystyrene-supported p-toluenesulfonyl hydrazide (PS-TsNHNH₂).

-

Mechanism: The hydrazide resin condenses with 4-PA to form an immobilized hydrazone.

-

Protocol:

-

Dissolve crude mixture in DCM or THF (approx. 10 mL/g).

-

Add 3.0 equivalents of PS-TsNHNH₂ resin (relative to the estimated unreacted 4-PA).

-

Add catalytic Acetic Acid (1-5%).

-

Agitate (do not stir with a magnetic bar, as it grinds the resin) at room temperature for 4–16 hours.

-

Filter through a fritted glass funnel or Celite pad.

-

Wash the resin cake with DCM.

-

Concentrate the filtrate.

-

Result: The filtrate contains your product; the 4-PA remains trapped on the beads.

-

Method B: Girard’s Reagent T (Liquid-Liquid Extraction)

If resin is unavailable, Girard's Reagent T (trimethylaminoacetohydrazide chloride) converts the lipophilic 4-PA into a water-soluble ionic hydrazone.

-

Reagent: Girard's Reagent T (CAS: 123-46-6).

-

Protocol:

-

Dissolve the crude mixture in Ethanol (10 mL per gram of mixture).

-

Add Girard’s Reagent T (1.5 eq relative to 4-PA) and Acetic Acid (10% v/v).

-

Reflux for 1–2 hours.

-

Cool and pour the mixture into water (volume = 5x reaction volume).

-

Extract with Diethyl Ether or EtOAc.

-

Separation Logic:

-

Aqueous Layer: Contains the Girard-4-PA adduct (ionic).

-

Organic Layer: Contains your non-ketone product.

-

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Part 3: Physical Separation (Distillation & Chromatography)

Best for: Bulk scales (>10g) or when chemical scavenging is cost-prohibitive.

Method C: High-Vacuum Distillation

4-Propoxyacetophenone has a high boiling point. Simple aspiration (water jet) vacuum is insufficient.

Physical Data Table: 4-Propoxyacetophenone

| Property | Value | Notes |

|---|---|---|

| Boiling Point (atm) | ~275°C | Estimated. Do not attempt atmospheric distillation. |

| Boiling Point (Vacuum) | 147–148°C @ 3 mmHg | Target range for distillation. |

| Melting Point | ~28–30°C | Often appears as a supercooled oil or low-melting solid. |

-

Protocol:

-

Use a short-path distillation head (Vigreux column optional but recommended for close boiling points).

-

Apply high vacuum (< 3 mmHg).

-

Heat bath to ~160°C.

-

Collect the fraction distilling at 145–150°C.

-

Note: If your product boils significantly higher (>180°C @ 3 mmHg), you can distill off the 4-PA and leave the product in the pot (residue).

-

Method D: Flash Chromatography Optimization

If you must use a column, standard Hexane/EtOAc gradients often fail to separate 4-PA from similar lipophilic products.

-

Stationary Phase: Silica Gel (40–63 µm).

-

Mobile Phase Strategy:

-

4-PA is moderately polar but "greasy" due to the propoxy group.

-

Recommendation: Switch to Toluene/Acetone or DCM/Methanol gradients. Toluene interacts with the pi-system of the acetophenone, often altering its retention relative to non-aromatic products.

-

-

Visualization: UV (254 nm) is very strong for 4-PA.

-

Stain: 2,4-DNP stain will turn the 4-PA spot bright yellow/orange (specific for ketones).

Part 4: Troubleshooting & FAQs

Q: I tried the Girard's reagent, but my yield is low. Where is my product?

-

A: Did your product contain an ester or amide? While rare, hydrazides can react with esters under vigorous reflux. More likely, your product is slightly water-soluble.[1] Re-extract the aqueous layer with DCM instead of Ether to recover more polar products.

Q: Can I use Sodium Bisulfite to remove 4-PA?

-

A: Generally, No. While bisulfite works for aldehydes and methyl ketones, the steric hindrance of the benzene ring and the propoxy tail often makes bisulfite adduct formation for acetophenones slow and reversible. The resin or Girard's method is far superior for this specific substrate.

Q: The 4-PA is co-spotting with my product on TLC. How do I know if the scavenger worked?

-

A: Use a 2,4-DNP (Dinitrophenylhydrazine) stain.

-

Spot the purified mixture.

-

Dip in DNP stain and heat.

-

If the spot turns yellow/orange, 4-PA is still present.

-

If the spot remains UV active but does not turn yellow/orange, it is likely your product (assuming your product is not a ketone).

-

References

-

Properties of Acetophenone Derivatives

-

Polymer-Supported Scavenging

- Source: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000.

- Context: Describes the use of sulfonyl hydrazide resins for ketone removal.

-

URL:

-

Girard's Reagent Protocols

- Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Context: Standard procedure for ketone purific

-

URL:

Sources

Technical Support Center: High-Performance Nitration of Acetophenones

Topic: Controlling Exotherms in Large-Scale Nitration of Acetophenones Role: Senior Application Scientist Audience: Process Chemists, Scale-up Engineers, and R&D Scientists

Core Directive: The Thermal Safety Landscape

Nitration is one of the most hazardous unit operations in organic synthesis due to the "Thermal Triangle": high heat of reaction (

This guide moves beyond basic recipes to the engineering controls required to keep the reaction in the Dosing-Controlled Regime —where the rate of heat generation is strictly limited by the speed of the pump, not the kinetics of the chemistry.

Module 1: Thermodynamics & Calorimetry (The "Why")

Q: We are scaling up from 10g to 1kg. Why is our standard ice bath failing to hold the temperature at 0°C?

A: You have hit the Surface-Area-to-Volume (SA/V) limit . At 10g, your glass flask has a high SA/V ratio, allowing passive heat transfer to dominate. At 1kg, the heat generation scales cubically (volume), but your cooling capacity only scales quadratically (surface area).

The Fix: You must calculate the Maximum Dosing Rate (

Where

Q: What are the specific thermal data points we need before starting?

A: Do not proceed without determining these three values via Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1):

| Parameter | Typical Value Range | Critical Implication |

| Heat of Reaction ( | -135 to -150 kJ/mol | High exotherm. A 1M reaction can adiabatically rise by >100°C if cooling fails. |

| Heat of Mixing ( | Varies (High) | Mixing |

| Onset of Decomposition ( | > 200°C (Product)< 90°C (Rxn Mass) | The nitrated product is stable, but the reaction mass (with spent acid/oxidants) can decompose violently at much lower temperatures. |

Module 2: Process Engineering & Control (The "How")

Q: What is the safest order of addition for Acetophenone?

A: The "Inverse Addition" protocol is generally preferred for safety and solubility.

-

Dissolve Acetophenone in

: The sulfuric acid acts as a solvent and a massive heat sink (thermal ballast). Note: This dissolution is exothermic; cool actively during this step. -

Add Mixed Acid (

) slowly: This ensures the concentration of the nitrating agent (

Q: How do we prevent "Red Fume" events (NOx generation)?

A: Red fumes indicate oxidation of the acetophenone side chain (forming benzoic acids) or decomposition of nitric acid.

-

Cause: Temperature > 15°C or local hot spots due to poor agitation.

-

Solution: Increase impeller speed (

rpm) to ensure the Damköhler number (

Visual: The Safe Dosing Logic Loop

This diagram illustrates the automation logic required to prevent thermal runaway during addition.

Module 3: Troubleshooting Quality & Yield

Q: We are seeing high levels of ortho-nitroacetophenone. We want the meta isomer.

A: Acetophenone is a meta-directing deactivator. High ortho content usually suggests:

-

Catalysis Failure: The acidity is too low (water content too high). The reaction is proceeding via a different mechanism or is not sufficiently deactivated.

-

Temperature Drift: Higher temperatures reduce regioselectivity.

Q: The reaction stalls at 80% conversion. Should we add more acid?

A: Proceed with Caution.

As the reaction progresses, water is produced (

-

Risk: If you add more acid to a "stalled" warm mixture, you may trigger a delayed, rapid exotherm.

-

Correct Action: Use a stronger initial acid concentration (e.g., Oleum/fuming

) or stop and accept the yield. Do not "spike" a stalled batch without cooling it to -10°C first.

Visual: Reaction Pathways & Hazards

Standard Operating Procedure (SOP) Summary

| Step | Action | Critical Control Point (CCP) |

| 1 | Charge Reactor | Load 98% |

| 2 | Substrate Addition | Add Acetophenone slowly. Exothermic dissolution. Maintain |

| 3 | Nitration Dosing | Add Mixed Acid ( |

| 4 | Reaction Hold | Stir at 5°C for 30-60 mins. Monitor for "secondary exotherm." |

| 5 | Quenching | High Hazard. Pour reaction mass into ice water (never water into acid). |

| 6 | Filtration | Filter the precipitated solid.[1] Wash to neutral pH. |

References

-

Organic Syntheses , Coll.[2] Vol. 2, p. 434 (1943); Vol. 10, p. 74 (1930). m-Nitroacetophenone.[2][3] Link

-

Organic Process Research & Development . Safety of Nitration Reactions. (Search via ACS Publications for specific calorimetry data). Link

- Bretherick's Handbook of Reactive Chemical Hazards. Nitration Incidents and Runaway Reactions. (Standard Industry Reference).

-

Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Source for Criticality Classes and Stoessel Diagrams).[4] Link

-